molecular formula C9H6Br2N2 B1312403 5-(Dibromomethyl)quinoxaline CAS No. 958994-25-7

5-(Dibromomethyl)quinoxaline

Cat. No. B1312403
M. Wt: 301.96 g/mol
InChI Key: UVNTZZRPOFREKY-UHFFFAOYSA-N
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Description

5-(Dibromomethyl)quinoxaline is a chemical compound with the molecular formula C9H6Br2N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, can be synthesized through various methods . Recent advances in the synthesis of quinoxaline have led to the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .


Molecular Structure Analysis

The molecular structure of 5-(Dibromomethyl)quinoxaline consists of a quinoxaline core with two bromine atoms attached to a methyl group at the 5-position . The understanding of the methods and mechanisms of the reactions presented will allow synthetic chemists to extend these ideas to other processes in achieving their goals .


Chemical Reactions Analysis

Quinoxalines, including 5-(Dibromomethyl)quinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . They have been synthesized via many different methods of synthetic strategies .


Physical And Chemical Properties Analysis

5-(Dibromomethyl)quinoxaline has a molecular weight of 301.97 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

DNA Cleaving Agents

Quinoxaline derivatives, including those related to 5-(Dibromomethyl)quinoxaline, have been explored as DNA cleaving agents. Research has shown that certain quinoxaline-carbohydrate hybrids can effectively cleave double-stranded DNA upon irradiation with long-wavelength UV light (Toshima et al., 2002). This property makes them potentially useful for applications in molecular biology and genetics.

Synthesis of Heterocyclic Compounds

5-(Dibromomethyl)quinoxaline is an important intermediate in the synthesis of various heterocyclic compounds. A study described the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline, emphasizing its role as a key intermediate for heterocyclic fullerene derivatives in Diels-Alder reactions (Huang Li-sha, 2002).

Pharmacological Applications

Quinoxalines, including derivatives of 5-(Dibromomethyl)quinoxaline, have diverse pharmacological uses. They exhibit various effects, such as antifungal, antibacterial, antiviral, and antimicrobial properties. These derivatives are crucial in developing drugs for treating diseases like cancer, AIDS, and infectious diseases (Khatoon & Abdulmalek, 2021).

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids, including those related to 5-(Dibromomethyl)quinoxaline, have shown promising results as antimicrobial and antiprotozoal agents. These compounds have been evaluated for their effectiveness against various microbial and protozoal infections (Patel et al., 2017).

Corrosion Inhibition

Quinoxaline derivatives are used in industrial applications as corrosion inhibitors for metals and alloys. Their structure, featuring nitrogen and aromatic rings, provides effective coverage and protection for metallic surfaces (Chauhan et al., 2020).

Organic Light Emitting Diodes

Quinoxaline derivatives, including those structurally related to 5-(Dibromomethyl)quinoxaline, have been synthesized for use in organic light emitting diodes (OLEDs), particularly as red light emitting materials. These compounds have shown good thermal stability and promising emission characteristics (Jang et al., 2011).

Anticancer Evaluation

Various quinoxaline derivatives have been synthesized and evaluated for theiranticancer properties. Research has shown that some of these compounds exhibit significant activity against certain cancer cells, making them potential candidates for developing new anticancer drugs (Kotb et al., 2007).

Synthesis of Novel Quinoxaline Derivatives for Agricultural Use

Quinoxaline derivatives have been synthesized and tested as antimicrobial agents against plant pathogens. These compounds, related to 5-(Dibromomethyl)quinoxaline, have shown significant antibacterial and antifungal activities, suggesting their potential as agricultural bactericides and fungicides (Tang et al., 2022).

Photophysical Properties and Applications

Studies on expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines have explored their photophysical properties, including fluorescence in solution and solid state. These properties make them suitable for various applications, including as chemosensors and in optoelectronic devices (Merkt & Müller, 2018).

Green Synthesis of Quinoxaline

Environmentally friendly methods for synthesizing quinoxaline have been developed, using natural catalysts like fruit juice. This approach aligns with green chemistry principles, offering an efficient, sustainable, and cost-effective method for producing quinoxaline derivatives (Sheikh et al., 2020).

Safety And Hazards

When handling 5-(Dibromomethyl)quinoxaline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

Quinoxaline derivatives, including 5-(Dibromomethyl)quinoxaline, have shown promise in various fields of medicine, pharmacology, and pharmaceutics . The current biological diagnostic findings suggest that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

properties

IUPAC Name

5-(dibromomethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNTZZRPOFREKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423750
Record name 5-(dibromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dibromomethyl)quinoxaline

CAS RN

958994-25-7
Record name 5-(dibromomethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch

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